molecular formula C4H3F5 B1294288 3,3,4,4,4-Pentafluorobut-1-ene CAS No. 374-27-6

3,3,4,4,4-Pentafluorobut-1-ene

Cat. No. B1294288
CAS RN: 374-27-6
M. Wt: 146.06 g/mol
InChI Key: IZHPSCJEIFFRLN-UHFFFAOYSA-N
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Description

The compound "3,3,4,4,4-Pentafluorobut-1-ene" is a fluorinated organic molecule that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated compounds and their properties, which can provide insight into the behavior of similar molecules. For instance, the synthesis and reactivity of perfluorinated alkenes and their derivatives are of significant interest due to their unique chemical and physical properties .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine atoms. In the context of the provided papers, perfluoro-(3-methylbuta-1,2-diene) is synthesized through dehydrohalogenation of a precursor compound, which is a common strategy in the synthesis of fluorinated alkenes . This method involves the removal of hydrogen halides from halogenated precursors to form the desired alkene. The synthesis process can lead to various by-products, and the choice of reagent can influence the outcome, as seen with the use of potassium hydroxide versus hot charcoal .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. The papers discuss the use of spectroscopic methods, such as 19F NMR, to reflect the crowded structures of fluorinated compounds . X-ray crystallography is also employed to investigate the molecular structures, revealing large bond angles around certain atoms due to the steric demands of the substituents .

Chemical Reactions Analysis

Fluorinated alkenes can undergo a variety of chemical reactions. The papers describe how perfluoro-(3-methylbuta-1,2-diene) is reactive towards nucleophiles, leading to the formation of different products depending on the nucleophile used . The compound is also capable of forming oligomers and polymers under certain conditions, demonstrating its potential in polymer chemistry . Additionally, the introduction of pentafluorosulfanyl groups into phenylboronic acid enhances its catalytic activity in carbocyclization reactions, indicating that fluorinated groups can improve the reactivity of catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. These atoms are highly electronegative, which can lead to increased stability and resistance to chemical reactions. For example, perfluoroalkenes are known for their resistance to attack by anhydrous hydrogen halides . The papers also highlight the lipophilic nature of fluorinated compounds, which can be advantageous in catalyst design . The redox properties of fluorinated phosphines are investigated through electrochemical measurements, providing insights into their potential applications in various chemical processes .

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis of Fluorinated Compounds : The synthesis of 3,3,4,4,4-Pentafluorobut-1-ene involves the isomerization and rearrangement of other perfluoro-alkyl olefins. This process is important in fluoro-olefin chemistry, providing pathways to create various fluorinated compounds used in different applications, such as refrigerants and polymers (Bell, Fields, Haszeldine, & Moran, 1980).

  • Organocatalysis in Carbocyclization : 3,3,4,4,4-Pentafluorobut-1-ene derivatives, such as 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, are used as organocatalysts in Conia-ene carbocyclization. This is a chemical reaction used to synthesize cyclic compounds from 1,3-dicarbonyl compounds and alkynes, useful in creating various organic molecules (Yang, Lu, Tokunaga, & Shibata, 2012).

  • Creation of Fluoropolymers : The compound is involved in the polymerization process to create fluoropolymers. These materials have high chemical resistance and are used in various industrial applications (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

Environmental and Material Science

  • Refrigeration Industry : Derivatives of 3,3,4,4,4-Pentafluorobut-1-ene, like R1234yf (2,3,3,3-tetrafluoroprop-1-ene), are used as green refrigerants in the refrigeration industry. They are considered environmentally friendly alternatives to traditional refrigerants (Sun, Di, Wang, Wang, & He, 2020).

  • Ultrasound Imaging : Nanocapsules containing 1,1,1,3,3-pentafluorobutane, a derivative of 3,3,4,4,4-Pentafluorobut-1-ene, have been developed for use in ultrasound imaging. These nanocapsules can act as contrast agents for tumor imaging (Li, Wang, Wang, Zheng, Song, Yin, Zhou, Zheng, & Zhang, 2014).

Safety And Hazards

3,3,4,4,4-Pentafluorobut-1-ene is a flammable substance . It is also a mucous membrane and upper respiratory tract irritant .

properties

IUPAC Name

3,3,4,4,4-pentafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHPSCJEIFFRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190837
Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Molecular Weight

146.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas; [Matrix Scientific MSDS]
Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Product Name

3,3,4,4,4-Pentafluorobut-1-ene

CAS RN

374-27-6
Record name 3,3,4,4,4-Pentafluoro-1-butene
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Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Record name 3,3,4,4,4-pentafluorobut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AN Reznikov, LM Kogan, NK Skvortsov - Russian Journal of General …, 2010 - Springer
Fluoroalkylchlorosilanes are of interest as starting material for the synthesis of polymeric materials with some unique properties. The most promising method for the synthesis of these …
Number of citations: 1 link.springer.com
R Anilkumar, DJ Burton - Journal of fluorine chemistry, 2005 - Elsevier
Dehydrofluorination of 1-aryl-1,2,2,2-tetrafluoroethanes (ArCHFCF 3 ) and 1-aryl-1-chloro-2,2,2-trifluoroethane (ArCHClCF 3 ) using lithiumhexamethyldisilazide (LHMDS) in …
Number of citations: 28 www.sciencedirect.com
G Raabe - Journal of Chemical & Engineering Data, 2020 - ACS Publications
We previously introduced a correlation to estimate the Lennard-Jones (LJ) parameters for the modeling of the fluorine atom type in our force field for hydrofluoroolefins (HFO) with a …
Number of citations: 5 pubs.acs.org
M Van Der Puy, AJ Poss, PJ Persichini… - Journal of fluorine …, 1994 - Elsevier
A new solubility parameter, SP, for hydrofluorocarbons (HFCs) has been developed (SP=1.175 ln(np)+ 0.025H-0.063F-0.028α-0.018β where np depends on the molar volume and the …
Number of citations: 25 www.sciencedirect.com
I Ojima, K Kato, M Okabe… - Journal of the American …, 1987 - ACS Publications
Hydroformylations of fluoro olefins, trifluoroprop-l-ene (TFP), pentafluorobut-l-ene (PFB), heptafluoropent-l-ene (HPFP), heptadecafluorodec-l-ene (HPDFD), vinyl fluoride (VF), …
Number of citations: 81 pubs.acs.org
PH Gardner - 1977 - search.proquest.com
As part of a continuing study of the reactions of perfluoro-olefins with nucleophiles, perfluoro (2-methylpent-2-ene)(I) has been shown to react with aromatic primary amines possessing …
Number of citations: 0 search.proquest.com
RM Bellabarba - Journal of Fluorine Chemistry, 2021 - Elsevier
The refrigerant chemicals industry is changing in response to the need for new products with low global warming potential. This limited review considers some industrially relevant …
Number of citations: 7 www.sciencedirect.com

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